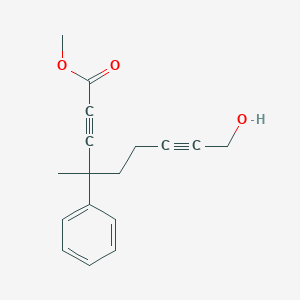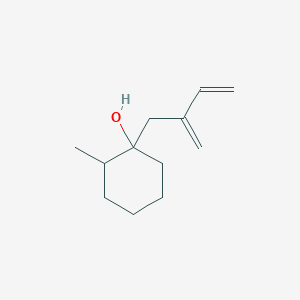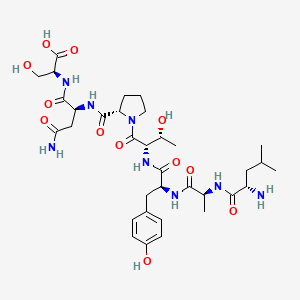![molecular formula C28H24N6O2 B15167464 1,10-Phenanthroline-2,9-dicarboxamide, N,N'-bis[2-(2-pyridinyl)ethyl]- CAS No. 357166-14-4](/img/structure/B15167464.png)
1,10-Phenanthroline-2,9-dicarboxamide, N,N'-bis[2-(2-pyridinyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Phenanthroline-2,9-dicarboxamide, N,N’-bis[2-(2-pyridinyl)ethyl]- is a complex organic compound belonging to the class of N,N’,O,O’-tetradentate ligands. These ligands are known for their ability to form strong complexes with transition metal cations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline-2,9-dicarboxamide, N,N’-bis[2-(2-pyridinyl)ethyl]- typically involves the reaction of 1,10-phenanthroline-2,9-dicarbonyl chloride with N,N’-dimethylethylenediamine in the presence of triethylamine. This reaction yields the desired compound with a yield of up to 48% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Phenanthroline-2,9-dicarboxamide, N,N’-bis[2-(2-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amide and pyridine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1,10-Phenanthroline-2,9-dicarboxamide, N,N’-bis[2-(2-pyridinyl)ethyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the separation and extraction of lanthanides and actinides from spent nuclear fuel.
Mécanisme D'action
The mechanism of action of 1,10-Phenanthroline-2,9-dicarboxamide, N,N’-bis[2-(2-pyridinyl)ethyl]- involves its ability to form stable complexes with metal ions. The compound’s tetradentate nature allows it to coordinate with metal cations through its nitrogen and oxygen atoms. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline-2,9-dicarboxamide: A simpler analog without the pyridinyl groups.
N,N’-Dialkyl-N,N’-diaryl-1,10-phenanthroline-2,9-dicarboxamides: Variants with different alkyl and aryl substituents.
Uniqueness
1,10-Phenanthroline-2,9-dicarboxamide, N,N’-bis[2-(2-pyridinyl)ethyl]- is unique due to its specific structure, which includes both phenanthroline and pyridinyl groups. This structure enhances its ability to form stable complexes with metal ions and provides distinct properties compared to other similar compounds .
Propriétés
Numéro CAS |
357166-14-4 |
|---|---|
Formule moléculaire |
C28H24N6O2 |
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
2-N,9-N-bis(2-pyridin-2-ylethyl)-1,10-phenanthroline-2,9-dicarboxamide |
InChI |
InChI=1S/C28H24N6O2/c35-27(31-17-13-21-5-1-3-15-29-21)23-11-9-19-7-8-20-10-12-24(34-26(20)25(19)33-23)28(36)32-18-14-22-6-2-4-16-30-22/h1-12,15-16H,13-14,17-18H2,(H,31,35)(H,32,36) |
Clé InChI |
HHBALISPRLWQPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CCNC(=O)C2=NC3=C(C=CC4=C3N=C(C=C4)C(=O)NCCC5=CC=CC=N5)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B15167391.png)



![Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)](/img/structure/B15167419.png)

![N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide](/img/structure/B15167437.png)
![4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine](/img/structure/B15167441.png)
![5-Ethynyl-6-[2-(4-methylphenyl)ethenyl]-2H-1,3-benzodioxole](/img/structure/B15167450.png)




